molecular formula C9H9BrFN3 B13196799 N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13196799
M. Wt: 258.09 g/mol
InChI Key: VIDNZOSWHYMZBM-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-bromo-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

  • N-(4-Bromo-3-fluorophenyl)-2-chloroacetamide
  • N-(4-Bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Bromo-3-fluorophenyl)acetamide

Comparison: N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has different reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9BrFN3

Molecular Weight

258.09 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9BrFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

VIDNZOSWHYMZBM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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